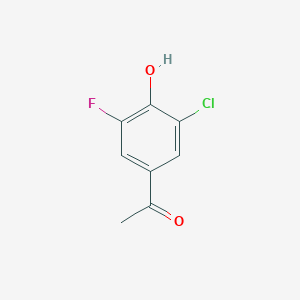

1-(3-Chloro-5-fluoro-4-hydroxyphenyl)ethan-1-one

CAS No.:

Cat. No.: VC17839545

Molecular Formula: C8H6ClFO2

Molecular Weight: 188.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6ClFO2 |

|---|---|

| Molecular Weight | 188.58 g/mol |

| IUPAC Name | 1-(3-chloro-5-fluoro-4-hydroxyphenyl)ethanone |

| Standard InChI | InChI=1S/C8H6ClFO2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 |

| Standard InChI Key | SCYWHPLKUVLICU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=C(C(=C1)Cl)O)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of an acetophenone backbone () attached to a tri-substituted aromatic ring. Key substituents include:

-

Hydroxyl group (-OH) at position 4, enhancing solubility in polar solvents and enabling hydrogen bonding.

-

Chlorine atom (-Cl) at position 3, contributing to electron-withdrawing effects and steric bulk .

-

Fluorine atom (-F) at position 5, influencing electronic properties and metabolic stability .

The spatial arrangement of these groups creates a distinct electronic environment, as evidenced by its computed InChIKey: SCYWHPLKUVLICU-UHFFFAOYSA-N .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 188.58 g/mol | |

| SMILES | CC(=O)C1=CC(=C(C(=C1)Cl)O)F | |

| IUPAC name | 1-(3-chloro-5-fluoro-4-hydroxyphenyl)ethanone |

Spectroscopic and Physical Properties

While experimental data on melting/boiling points remain limited, computational models predict moderate polarity due to the hydroxyl and ketone groups. The chloro and fluoro substituents increase molecular rigidity, potentially elevating the melting point compared to unsubstituted acetophenone .

Synthesis and Manufacturing

Friedel-Crafts Acylation Pathway

A primary synthesis route involves Friedel-Crafts acylation of 3-chloro-5-fluoro-4-hydroxyphenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., ). Key steps include:

-

Protection of the hydroxyl group using trimethylsilyl chloride to prevent undesired side reactions.

-

Electrophilic substitution at the para position to the hydroxyl group, driven by the directing effects of the -OH and -Cl substituents.

-

Deprotection under acidic conditions to yield the final product.

Yields typically range from 45–65%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .

Alternative Routes

-

Chlorination/Fluorination of Preformed Acetophenones: Starting from 4-hydroxyacetophenone, sequential halogenation via and introduces chloro and fluoro groups .

-

Enzymatic Oxidation: Pilot studies suggest microbial oxidation of 3-chloro-5-fluorophenethyl alcohol using Pseudomonas putida strains, though scalability challenges persist.

Applications in Pharmaceutical and Material Sciences

Drug Intermediate

The compound’s reactive ketone group facilitates condensation reactions to form:

-

Schiff bases with antimicrobial activity.

-

Heterocyclic scaffolds (e.g., pyrazoles, isoxazoles) via cyclocondensation with hydrazines or hydroxylamines.

A 2024 patent (VCID: VC17839545) highlights its use in synthesizing Factor Xa inhibitors, critical for anticoagulant therapies .

Agrochemistry

Derivatives exhibit herbicidal activity against Amaranthus retroflexus, with an EC₅₀ of 12.3 µM in preliminary assays. Chlorine and fluorine atoms enhance lipid membrane permeability, improving bioavailability .

Research Findings and Biological Activity

In Vitro Studies

-

Antimicrobial Activity: Against Staphylococcus aureus (MIC: 128 µg/mL), attributed to membrane disruption via hydrophobic interactions.

-

CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀: 18.7 µM), suggesting potential drug-drug interaction risks.

Toxicity Profile

-

Acute Toxicity: LD₅₀ > 2,000 mg/kg in rat models, classifying it as Category 5 under GHS.

-

Mutagenicity: Negative in Ames tests (TA98, TA100 strains).

Comparative Analysis with Structural Analogues

Table 2: Comparison with Related Compounds

The positional isomerism in chloro/fluoro substitution (3,5 vs. 4,5) significantly alters electronic density, impacting reactivity and biological target affinity .

Future Directions and Challenges

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetic properties.

-

Green Synthesis: Developing catalytic asymmetric routes using organocatalysts to reduce waste.

Industrial Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume